Ethyl 2-fluorothiazole-4-carboxylate
Overview
Description
Ethyl 2-fluorothiazole-4-carboxylate is a chemical compound with the molecular formula C6H6FNO2S . It has a molecular weight of 175.18 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of Ethyl 2-fluorothiazole-4-carboxylate is represented by the InChI code1S/C6H6FNO2S/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3
. This indicates that the molecule consists of a thiazole ring with a fluorine atom at the 2-position and a carboxylate group at the 4-position .
Scientific Research Applications
Antimicrobial Activities
Ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative of the thiazole group, demonstrates potential in antimicrobial activities. It has been synthesized and tested against various bacterial strains like Escherichia coli and Staphylococcus aureus, and fungi such as Candida albicans. This derivative showcases the diverse applications of thiazole compounds in combating microbial infections (Desai, Bhatt & Joshi, 2019).
Fluorescent Probe for Biothiols Detection
Ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate has been used as a fluorescent probe for the detection of biothiols in living cells. Its sensitivity and selectivity in detecting cysteine, homocysteine, and glutathione highlight its significance in analytical chemistry and diagnostics (Wang et al., 2017).
Synthesis of Aminoethyl-Thiazole Carboxylate Analogs
Ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate has been utilized as a precursor for the synthesis of ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate analogs. These reactions involving Michael-like addition of various secondary amines open pathways for the creation of new compounds with potential applications in medicinal chemistry (Boy & Guernon, 2005).
Antitumor Activity
Ethyl 2-substituted-aminothiazole-4-carboxylate analogs have shown promising results in vitro for antitumor activity against various human tumor cell lines. These compounds, evaluated by the National Cancer Institute, highlight the potential of thiazole derivatives in cancer treatment (El-Subbagh, Abadi & Lehmann, 1999).
Photophysical Properties
Ethyl 2-arythiazole-5-carboxylates exhibit interesting photophysical properties. Their use as sensitizers in photo-oxidation reactions indicates their potential in material science and photochemical applications (Amati et al., 2010).
Safety and Hazards
The compound is classified under the GHS07 hazard class and has the signal word 'Warning’ . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Mechanism of Action
Mode of Action
It is known that thiazole derivatives can exhibit various biological activities , suggesting that Ethyl 2-fluorothiazole-4-carboxylate may interact with multiple targets.
Biochemical Pathways
The biochemical pathways affected by Ethyl 2-fluorothiazole-4-carboxylate are currently unknown
Pharmacokinetics
Ethyl 2-fluorothiazole-4-carboxylate has several pharmacokinetic properties that may influence its bioavailability :
properties
IUPAC Name |
ethyl 2-fluoro-1,3-thiazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2S/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEBHTRZQXAHFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50602275 | |
Record name | Ethyl 2-fluoro-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50602275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-fluorothiazole-4-carboxylate | |
CAS RN |
153027-86-2 | |
Record name | Ethyl 2-fluoro-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50602275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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